1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxybenzyl group, and a pyrazolo[3,4-b]pyridine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopentyl Group: This step often involves a nucleophilic substitution reaction where a cyclopentyl halide reacts with the pyrazolo[3,4-b]pyridine core.
Attachment of the Methoxybenzyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine: Shares a similar core structure but lacks the carboxamide group.
1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-14-11-18(21(26)22-12-15-7-9-17(27-2)10-8-15)19-13-23-25(20(19)24-14)16-5-3-4-6-16/h7-11,13,16H,3-6,12H2,1-2H3,(H,22,26) |
InChI Key |
NPJHIYHQFXOUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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